

Synthesis and Characterization of Sodium 4-bromobutane-1-sulfonate: A Technical Guide

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Compound of Interest

Compound Name: Sodium 4-bromobutane-1-sulphonate

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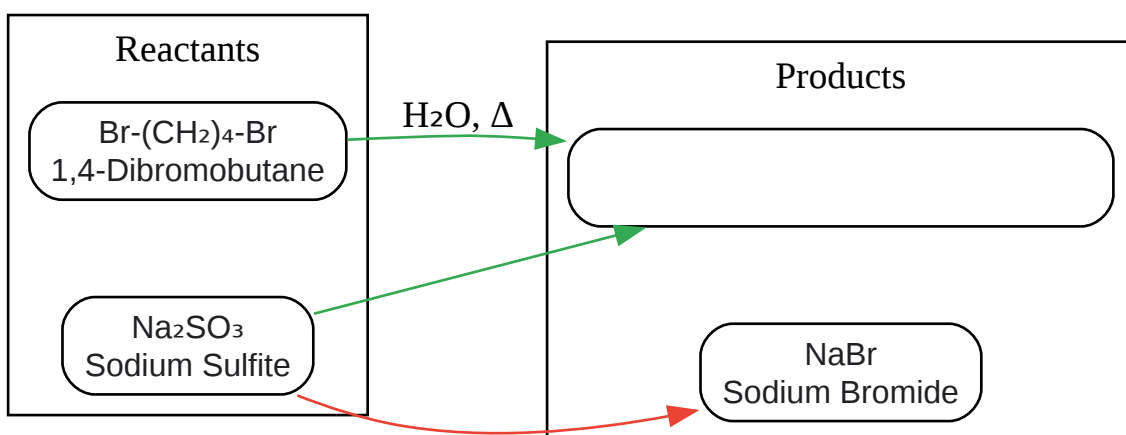
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Sodium 4-bromobutane-1-sulfonate, an important bifunctional molecule utilized in various chemical and pharmaceutical applications. This document details a robust synthetic protocol, purification methods, and in-depth characterization techniques.

Synthesis of Sodium 4-bromobutane-1-sulfonate

The synthesis of Sodium 4-bromobutane-1-sulfonate is achieved through a nucleophilic substitution reaction between 1,4-dibromobutane and sodium sulfite. To favor monosubstitution and minimize the formation of the disulfonated byproduct, a molar excess of 1,4-dibromobutane is employed.

Reaction Scheme:



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Caption: Synthesis of Sodium 4-bromobutane-1-sulfonate.

Experimental Protocol

This protocol is adapted from the synthesis of sodium 1,4-butanedisulfonate, with modifications to promote monosulfonation.[1]

Materials:

- 1,4-Dibromobutane
- Anhydrous Sodium Sulfite (Na₂SO₃)
- Deionized Water
- Ethanol (95%)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle

- Separatory funnel
- Büchner funnel and flask
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of sodium sulfite (1.0 eq.) in deionized water.
- **Addition of Reactant:** While stirring, add an excess of 1,4-dibromobutane (e.g., 1.5-2.0 eq.) to the aqueous solution.
- **Reflux:** Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 8-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. The unreacted 1,4-dibromobutane will form a separate organic layer at the bottom, which can be removed.
- **Purification:**
 - The aqueous layer, containing the product and inorganic salts, is concentrated under reduced pressure using a rotary evaporator.
 - To the resulting residue, add ethanol to precipitate the inorganic salts (sodium bromide and unreacted sodium sulfite). The desired product, Sodium 4-bromobutane-1-sulfonate, is more soluble in the aqueous ethanol mixture.
 - Filter the mixture through a Büchner funnel to remove the precipitated salts.
 - The filtrate is then concentrated under reduced pressure to yield the crude product.
- **Recrystallization:** For further purification, the crude product can be recrystallized from a minimal amount of hot water or an ethanol/water mixture.

- **Drying:** The purified crystals are dried in a vacuum oven at 60-70°C to a constant weight.

Characterization of Sodium 4-bromobutane-1-sulfonate

The structure and purity of the synthesized Sodium 4-bromobutane-1-sulfonate are confirmed using various spectroscopic techniques.

Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₄ H ₈ BrNaO ₃ S	[2]
Molecular Weight	239.06 g/mol	[2]
CAS Number	53535-08-3	[2]
Appearance	White to off-white solid	
Solubility	Soluble in water, partially soluble in ethanol	

Spectroscopic Data (Predicted)

Due to the lack of publicly available experimental spectra for Sodium 4-bromobutane-1-sulfonate, the following data is predicted based on the known structure and typical values for similar compounds.

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three non-equivalent methylene groups in the butane chain.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 3.5 - 3.7	Triplet	2H	-CH ₂ -Br
~ 2.8 - 3.0	Triplet	2H	-CH ₂ -SO ₃ Na
~ 1.8 - 2.1	Multiplet	4H	-CH ₂ -CH ₂ -

The ^{13}C NMR spectrum is expected to show four signals for the four carbon atoms of the butane chain.

Chemical Shift (δ , ppm)	Assignment
~ 50 - 55	$-\text{CH}_2-\text{SO}_3\text{Na}$
~ 30 - 35	$-\text{CH}_2-\text{Br}$
~ 25 - 30	$-\text{CH}_2-\text{CH}_2-\text{SO}_3\text{Na}$
~ 20 - 25	$-\text{CH}_2-\text{CH}_2-\text{Br}$

The FT-IR spectrum will show characteristic absorption bands for the sulfonate group and the C-Br bond.

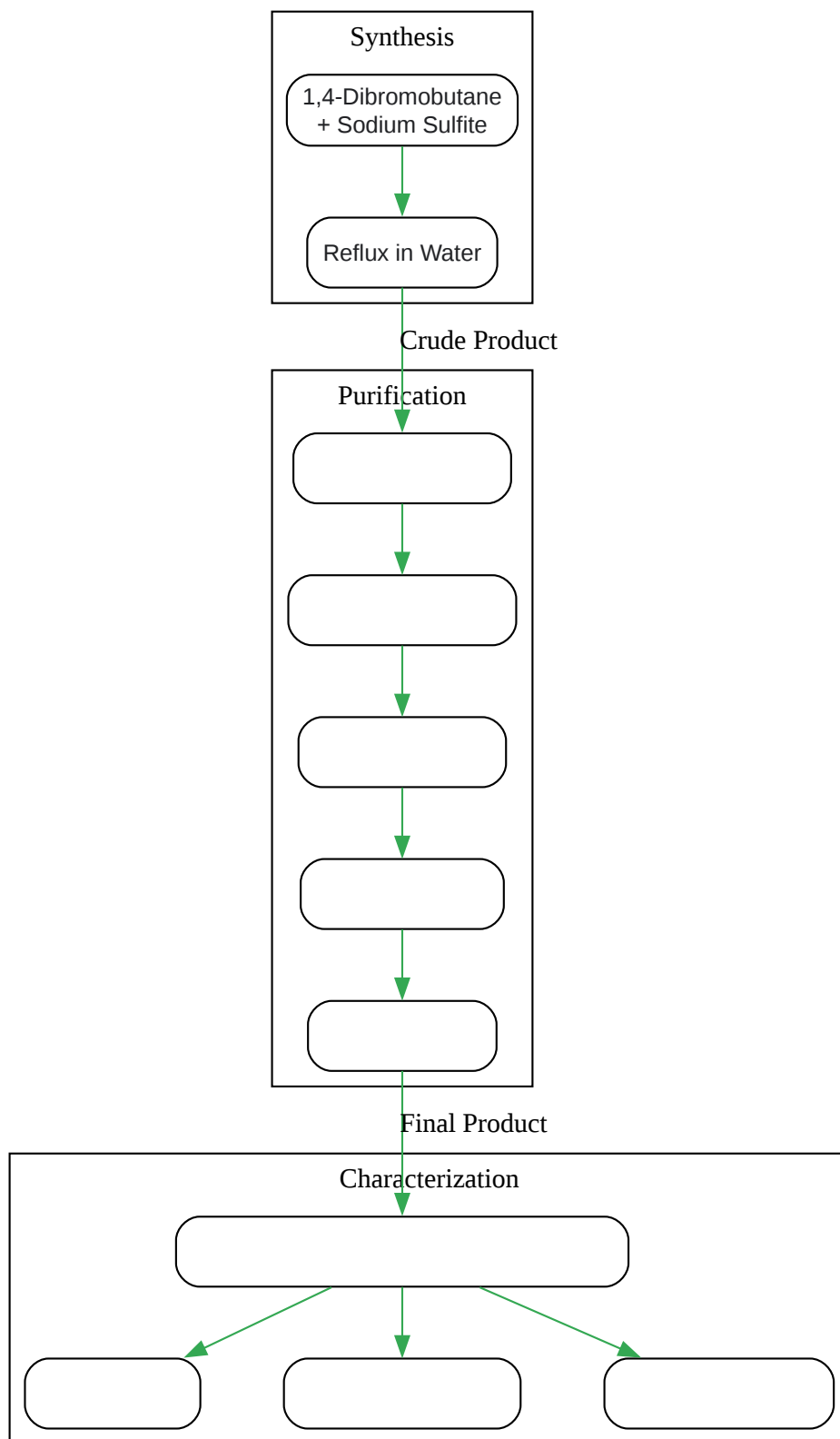
Wavenumber (cm^{-1})	Intensity	Assignment
~ 2950 - 2850	Medium	C-H stretching
~ 1465	Medium	C-H bending
~ 1200 - 1150	Strong	S=O asymmetric stretching
~ 1060 - 1030	Strong	S=O symmetric stretching
~ 650 - 550	Medium to Strong	C-Br stretching

The mass spectrum (electrospray ionization, negative mode) is expected to show the molecular ion peak for the 4-bromobutane-1-sulfonate anion.

m/z	Assignment
~ 215/217	$[\text{Br}(\text{CH}_2)_4\text{SO}_3]^-$ (Isotopic pattern due to ^{79}Br and ^{81}Br)

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is confirmed.



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Caption: Workflow for Synthesis and Characterization.

This technical guide provides a foundational understanding for the synthesis and characterization of Sodium 4-bromobutane-1-sulfonate. Researchers are encouraged to optimize the presented protocols for their specific applications and to perform thorough characterization to confirm the identity and purity of the final product.

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References

- 1. CN101219976A - The preparation method of 1,4-butanedisulfonate sodium - Google Patents [patents.google.com]
- 2. Sodium 4-bromobutane-1-sulphonate | C₄H₈BrNaO₃S | CID 23663700 - PubChem [pubchem.ncbi.nlm.nih.gov]
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